molecular formula C9H10N2O2 B1285470 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine CAS No. 89970-14-9

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine

Cat. No.: B1285470
CAS No.: 89970-14-9
M. Wt: 178.19 g/mol
InChI Key: WFIMERAIUXNFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrido-oxazine derivatives.

Scientific Research Applications

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2H-pyrido(3,2-b)-1,4-oxazine: Lacks the acetyl group at the 4-position.

    3,4-Dihydro-2H-pyrido(3,2-b)-1,4-oxazine: Similar structure but without the acetyl group.

    4-Acetyl-2H-pyrido(3,2-b)-1,4-oxazine: Similar structure but not dihydro.

Uniqueness

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is unique due to the presence of both the dihydro and acetyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(12)11-5-6-13-8-3-2-4-10-9(8)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIMERAIUXNFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89970-14-9
Record name 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089970149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.